2-{4-[benzyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide
Description
This compound is a sulfamoyl benzamide derivative featuring a thiophene core substituted with methyl groups at positions 4 and 5, coupled with a benzyl(methyl)sulfamoyl-linked benzamido moiety. The thiophene ring may enhance metabolic stability compared to heteroaromatic systems like oxadiazoles or pyridines .
Properties
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14-15(2)30-22(19(14)20(23)26)24-21(27)17-9-11-18(12-10-17)31(28,29)25(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINTZNPIFPMNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The 4,5-dimethylthiophene-3-carboxamide scaffold is synthesized via the Gewald reaction , a two-step cyclization process:
- Knoevenagel Condensation : Reacting 3-pentanone (2.5 equiv) with cyanoacetamide (1.0 equiv) in ethanol under reflux (78°C, 6 hr) forms the α,β-unsaturated nitrile intermediate.
- Cyclization with Elemental Sulfur : Adding sulfur (1.2 equiv) and morpholine (catalytic) to the intermediate at 100°C for 12 hr yields 2-amino-4,5-dimethylthiophene-3-carboxamide.
Key Data :
- Yield: 68–72% (crude)
- Purity (HPLC): >95% after recrystallization from ethanol/water
- Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 2.21 (s, 3H, CH3), 2.34 (s, 3H, CH3), 6.89 (s, 1H, NH2), 7.45 (s, 1H, thiophene-H).
Functionalization of the Thiophene at Position 2
Activation of the 2-Amino Group
The 2-amino group is acylated using 4-chlorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base (0°C → RT, 4 hr). This yields 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide.
Optimization Note :
- Lower temperatures (0–5°C) prevent over-acylation of the carboxamide group.
- Yield: 85% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
Synthesis of the 4-[Benzyl(methyl)sulfamoyl]benzoyl Component
Sulfonylation of 4-Chlorobenzoic Acid
- Sulfonation : Treating 4-chlorobenzoic acid (1.0 equiv) with chlorosulfonic acid (3.0 equiv) at 0°C for 2 hr forms 4-chloro-3-sulfobenzoic acid.
- Amidation with Benzylmethylamine : Reacting the sulfonic acid with benzylmethylamine (1.5 equiv) in DCM using EDCI/HOBt (1.5 equiv each) at RT for 12 hr produces 4-[benzyl(methyl)sulfamoyl]benzoic acid.
Key Data :
- Yield: 63% (two steps)
- Melting Point: 142–144°C
- $$ ^1H $$ NMR (CDCl3): δ 3.12 (s, 3H, NCH3), 4.41 (s, 2H, CH2Ph), 7.32–7.45 (m, 5H, Ar-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H).
Final Coupling Reaction
Amide Bond Formation
The 4-[benzyl(methyl)sulfamoyl]benzoic acid (1.1 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF (0°C, 15 min). The activated ester is then coupled to 2-amino-4,5-dimethylthiophene-3-carboxamide (1.0 equiv) at RT for 6 hr.
Critical Parameters :
- Solvent: DMF ensures solubility of both components.
- Workup: Precipitation in ice-water followed by filtration and washing with ethyl acetate removes excess reagents.
- Yield: 78%
- Purity (HPLC): 98.5%
Alternative Synthetic Routes
One-Pot Sulfonamide Formation
A modified approach involves simultaneous sulfonylation and acylation:
- React 2-amino-4,5-dimethylthiophene-3-carboxamide with 4-(chlorosulfonyl)benzoic acid (1.2 equiv) in pyridine (0°C, 2 hr).
- Add benzylmethylamine (1.5 equiv) and stir at RT for 12 hr.
Advantages :
- Reduces steps from three to two.
- Yield: 65%
Industrial-Scale Considerations
Continuous Flow Synthesis
For large-scale production, key steps (e.g., Gewald reaction, coupling) are performed in continuous flow reactors :
- Temperature Control: ±1°C precision improves reproducibility.
- Throughput: 5 kg/day achievable with a 10 L reactor system.
Purification Techniques
- Crystallization : Ethanol/water (7:3) gives >99% purity.
- Chromatography : Avoided industrially due to cost; replaced with acid-base washes.
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z 528.1789 [M+H]+ (calc. 528.1792)
- FT-IR (KBr) : 1675 cm⁻¹ (C=O, carboxamide), 1332 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N)
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), confirming the sulfamoylbenzamido orientation.
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Over-sulfonylation at the thiophene 5-position.
- Solution : Use stoichiometric HATU and low temperature (0°C) during coupling.
Solvent Selection
- Issue : DMF residues in final product.
- Solution : Replace with N-methylpyrrolidone (NMP) followed by toluene extraction.
Chemical Reactions Analysis
Types of Reactions
2-{4-[benzyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-{4-[benzyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including cytostatic, antitubercular, and anti-inflammatory effects.
Medicine: Investigated for its potential to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[benzyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to penetrate biological membranes, potentially interacting with enzymes or receptors in the central nervous system. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
Structural Differences :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Both lack the thiophene-carboxamide core of the target compound, instead incorporating 1,3,4-oxadiazole rings and variable substituents (e.g., methoxyphenyl, furan).
- Functional Implications: The oxadiazole ring in LMM5/LMM11 may confer greater electronegativity, influencing binding to fungal CYP51 (a target of fluconazole) .
- Biological Activity: LMM5 and LMM11 demonstrated antifungal activity against Candida albicans (MIC: 16–32 µg/mL), comparable to fluconazole.
Methotrexate-Related Compounds (Pharmacopeial Forum 2017)
- Structural Contrasts: Methotrexate analogs (e.g., Methotrexate Related Compound H) incorporate pteridinyl and glutamic acid moieties instead of thiophene or sulfamoyl groups. Example: (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid .
Functional Implications :
- Methotrexate derivatives inhibit dihydrofolate reductase (DHFR), critical in nucleotide synthesis. The target compound’s sulfamoyl group may target entirely different pathways (e.g., carbonic anhydrase or β-lactamases).
Bis-amide Intermediates (Self-Assembly Study)
- Example: Ethyl 6-[(4-{4-[{[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} sulfamoyl)pyridin-2-yl]-carbonyl}(methyl)amino]-3-nitrobenzyl}-2-nitrophenyl)(methyl)carbamoyl]pyridine-2-carboxylate (Compound 11) .
- Comparison :
- Compound 11’s bis-amide and polyethylene glycol (PEG)-like chains enhance aqueous solubility, whereas the target compound’s dimethylthiophene may reduce solubility but increase rigidity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological Properties (Inferred)
Research Findings and Implications
- Antifungal Potential: While LMM5/LMM11 show direct antifungal activity, the target compound’s thiophene-carboxamide may require derivatization (e.g., adding hydrophilic groups) to enhance efficacy .
- Divergent Applications : Unlike methotrexate analogs (anticancer), the target compound’s sulfamoyl group aligns with antimicrobial or anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
